molecular formula C20H23N5O3S B2356808 N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223917-71-2

N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2356808
CAS No.: 1223917-71-2
M. Wt: 413.5
InChI Key: YPRKUZLBLOMXFQ-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused bicyclic scaffold combining thiazole and pyrimidine rings. The structure includes a 4-ethoxyphenyl acetamide moiety at position 6 and a piperidin-1-yl substituent at position 2 of the thiazolo-pyrimidine core. Its molecular formula is C₂₂H₂₅N₅O₃S, with a molecular weight of 463.53 g/mol. The compound is of interest in medicinal chemistry due to structural similarities to antifungal agents targeting thiazolo-pyrimidine pathways .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-2-28-15-8-6-14(7-9-15)22-16(26)12-25-13-21-18-17(19(25)27)29-20(23-18)24-10-4-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRKUZLBLOMXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine as the nucleophile.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Piperidine, other nucleophiles, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, potentially including sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives, potentially including alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent (R) Core Structure Molecular Weight (g/mol) Key Findings
N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide 4-ethoxy Thiazolo[4,5-d]pyrimidine 463.53 Enhanced lipophilicity compared to fluoro derivatives; moderate antifungal activity .
N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide () 4-fluoro Thiazolo[4,5-d]pyrimidine 437.47 Higher electronegativity improves solubility but reduces membrane permeability in lipophilic assays .
N-(3,5-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide () 3,5-dimethoxy Thiazolo[4,5-d]pyrimidine 429.49 Increased steric hindrance reduces binding affinity to fungal cytochrome P450 enzymes .

Key Insight : The 4-ethoxy group balances lipophilicity and metabolic stability, outperforming fluorophenyl analogs in permeability studies .

Heterocyclic Core Modifications

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Findings
2-[3-(4-Ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide () Triazolo[4,5-d]pyrimidine 4-ethoxyphenyl, furan 449.45 Reduced antifungal potency compared to thiazolo analogs; triazole core lowers metabolic resistance .
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo[3,2-a]pyrimidine Carboxybenzylidene, phenyl 504.54 Distinct ring fusion position (3,2-a vs. 4,5-d) abolishes antifungal activity, highlighting core specificity .

Key Insight : The thiazolo[4,5-d]pyrimidine core is critical for maintaining target engagement, as structural isomers or triazolo replacements significantly diminish bioactivity .

Piperidin-1-yl vs. Pyrrolidin-1-yl Substituents

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Findings
This compound Piperidin-1-yl 463.53 Optimal ring size (6-membered piperidine) enhances conformational flexibility and binding to fungal lanosterol demethylase .
N-(4-ethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide () Pyrrolidin-1-yl 449.50 Smaller 5-membered ring reduces steric compatibility with enzyme active sites, lowering IC₅₀ values by ~30% .

Key Insight : Piperidin-1-yl derivatives exhibit superior target affinity due to better spatial alignment with fungal enzyme pockets .

Biological Activity

N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS No. 1223917-71-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes diverse research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5O3SC_{20}H_{23}N_{5}O_{3}S with a molecular weight of 413.5 g/mol. The compound features a thiazolo-pyrimidine core which is significant for its biological activity.

PropertyValue
Molecular FormulaC20H23N5O3S
Molecular Weight413.5 g/mol
CAS Number1223917-71-2

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound under discussion has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. In vitro assays demonstrated that it could inhibit cell growth effectively in specific cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:
In a study by the National Cancer Institute (NCI), the compound was tested against multiple human cancer cell lines. Results indicated a notable reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The thiazolo-pyrimidine scaffold has also been linked to antimicrobial properties. Research has shown that similar compounds can exhibit activity against various bacterial strains. For example, derivatives have been tested for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria.

Research Findings:
A comparative study highlighted that compounds with piperidine substitutions showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or modifications to the thiazolo-pyrimidine core can significantly influence potency and selectivity.

ModificationEffect on Activity
Addition of halogensIncreased cytotoxicity
Alteration of alkyl groupsEnhanced solubility and bioavailability
Variation in acetamide linkageModulation of receptor binding affinity

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